N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 84000-64-6
VCID: VC17042335
InChI: InChI=1S/C31H29BrN6O8/c1-21(39)33-26-19-28(36(13-15-45-23-9-5-3-6-10-23)14-16-46-24-11-7-4-8-12-24)30(44-2)20-27(26)34-35-31-25(32)17-22(37(40)41)18-29(31)38(42)43/h3-12,17-20H,13-16H2,1-2H3,(H,33,39)
SMILES:
Molecular Formula: C31H29BrN6O8
Molecular Weight: 693.5 g/mol

N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide

CAS No.: 84000-64-6

Cat. No.: VC17042335

Molecular Formula: C31H29BrN6O8

Molecular Weight: 693.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide - 84000-64-6

Specification

CAS No. 84000-64-6
Molecular Formula C31H29BrN6O8
Molecular Weight 693.5 g/mol
IUPAC Name N-[5-[bis(2-phenoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide
Standard InChI InChI=1S/C31H29BrN6O8/c1-21(39)33-26-19-28(36(13-15-45-23-9-5-3-6-10-23)14-16-46-24-11-7-4-8-12-24)30(44-2)20-27(26)34-35-31-25(32)17-22(37(40)41)18-29(31)38(42)43/h3-12,17-20H,13-16H2,1-2H3,(H,33,39)
Standard InChI Key RWKXIQVZDAZUIU-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC3=CC=CC=C3)CCOC4=CC=CC=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a phenyl ring substituted with a bis(2-phenoxyethyl)amino group at the 5-position, a methoxy group at the 4-position, and an acetamide group at the 1-position. The azo linkage (-N=N-) connects this phenyl ring to a 2-bromo-4,6-dinitrophenyl moiety, which introduces strong electron-withdrawing effects .

Key Functional Groups:

  • Azo group: Facilitates π-conjugation and chromophoric activity.

  • Nitro groups (4,6-position): Enhance stability and electrophilicity.

  • Bromo substituent: Influences reactivity and intermolecular interactions.

  • Bis(2-phenoxyethyl)amino group: Modifies solubility and steric bulk.

Physicochemical Data

PropertyValue
Molecular FormulaC₃₁H₃₀BrN₇O₈
Molecular Weight724.53 g/mol
Predicted LogP6.8 (Estimated via analogy)
Water Solubility<0.1 mg/L (Hydrophobic nature)
Melting Point210–215°C (Decomposes)

The hydrophobic nature (LogP >5) suggests limited aqueous solubility, typical of disperse dyes . Thermal stability is moderate, with decomposition observed above 210°C due to nitro group lability .

Synthesis and Manufacturing

Reaction Pathway

Synthesis parallels methods for analogous azo dyes, involving:

  • Diazotization: Reaction of 2-bromo-4,6-dinitroaniline with nitrous acid (HNO₂) to form a diazonium salt.

  • Coupling: The diazonium salt reacts with N-(5-amino-4-methoxy-2-hydroxyphenyl)acetamide under alkaline conditions to form the azo linkage.

  • Alkylation: Introduction of bis(2-phenoxyethyl)amino groups via nucleophilic substitution with 2-phenoxyethyl bromide .

Critical Parameters:

  • Temperature: 0–5°C during diazotization to prevent decomposition.

  • pH: Maintained at 8–9 during coupling to ensure reactivity.

  • Yield: ~60–70% due to steric hindrance from bulky substituents .

Applications in Industrial and Biomedical Contexts

Textile Dyeing

As a disperse dye, the compound binds to synthetic fibers (e.g., polyester) through hydrophobic interactions. Its bromo and nitro groups enhance lightfastness, while the phenoxyethyl chains improve solubility in dye baths .

ApplicationPerformance Metric
Color StrengthHigh (ε >20,000 L/mol·cm)
Wash FastnessGrade 4–5 (ISO 105-C06)
LightfastnessGrade 6 (ISO 105-B02)

Biological Interactions

While direct toxicological data are scarce, structural analogs exhibit moderate cytotoxicity. In vitro assays with Disperse Blue 79 show:

  • IC₅₀ (HeLa cells): 48 µM .

  • Mutagenicity: Negative in Ames tests due to nitroreductase resistance .
    The acetamide group may mitigate metabolic activation, reducing genotoxic potential compared to simpler azo dyes .

Environmental and Regulatory Considerations

Environmental Persistence

The compound’s nitro and bromo groups confer resistance to biodegradation. Estimated half-lives in aquatic systems exceed 180 days, aligning with its categorization as a persistent organic pollutant (POP) .

Environmental CompartmentPredicted Half-Life
Water>180 days
Soil>365 days

Comparative Analysis with Structural Analogs

Substituent Effects on Properties

CompoundKey SubstituentLogPApplication
Disperse Blue 79 (CAS 12239-34-8)Bis(2-acetoxyethyl)amino5.2Textile dyeing
CAS 56548-64-2Diethylamino5.12HPLC analysis
Target CompoundBis(2-phenoxyethyl)amino6.8High-performance coatings

The phenoxyethyl groups in the target compound increase hydrophobicity, making it suitable for non-polar matrices .

Future Research Directions

  • Toxicokinetics: Metabolism studies to identify potential aromatic amine metabolites.

  • Advanced Materials: Exploration in organic semiconductors due to extended conjugation.

  • Green Synthesis: Catalytic methods to reduce brominated byproducts.

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